

Physical and chemical properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

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An In-depth Technical Guide to Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a halogenated quinoline derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural complexity, featuring a quinoline core substituted with bromine, chlorine, and an ethyl carboxylate group, makes it a versatile scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 6-bromo-4-chloroquinoline-3-carboxylate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance based on the activities of structurally related compounds.

Physicochemical Properties

The physicochemical properties of **Ethyl 6-bromo-4-chloroquinoline-3-carboxylate** are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₉ BrClNO ₂	[1][2][3]
Molecular Weight	314.56 g/mol	[1][2][3]
CAS Number	206257-39-8	[2][4]
Appearance	Solid	[1][4]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in various organic solvents.	[5]
Purity	Typically ≥95% - 98%	[3][4]
Storage	Store in a refrigerator.	[4]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **Ethyl 6-bromo-4-chloroquinoline-3-carboxylate**.

Table 2: Spectral Data of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

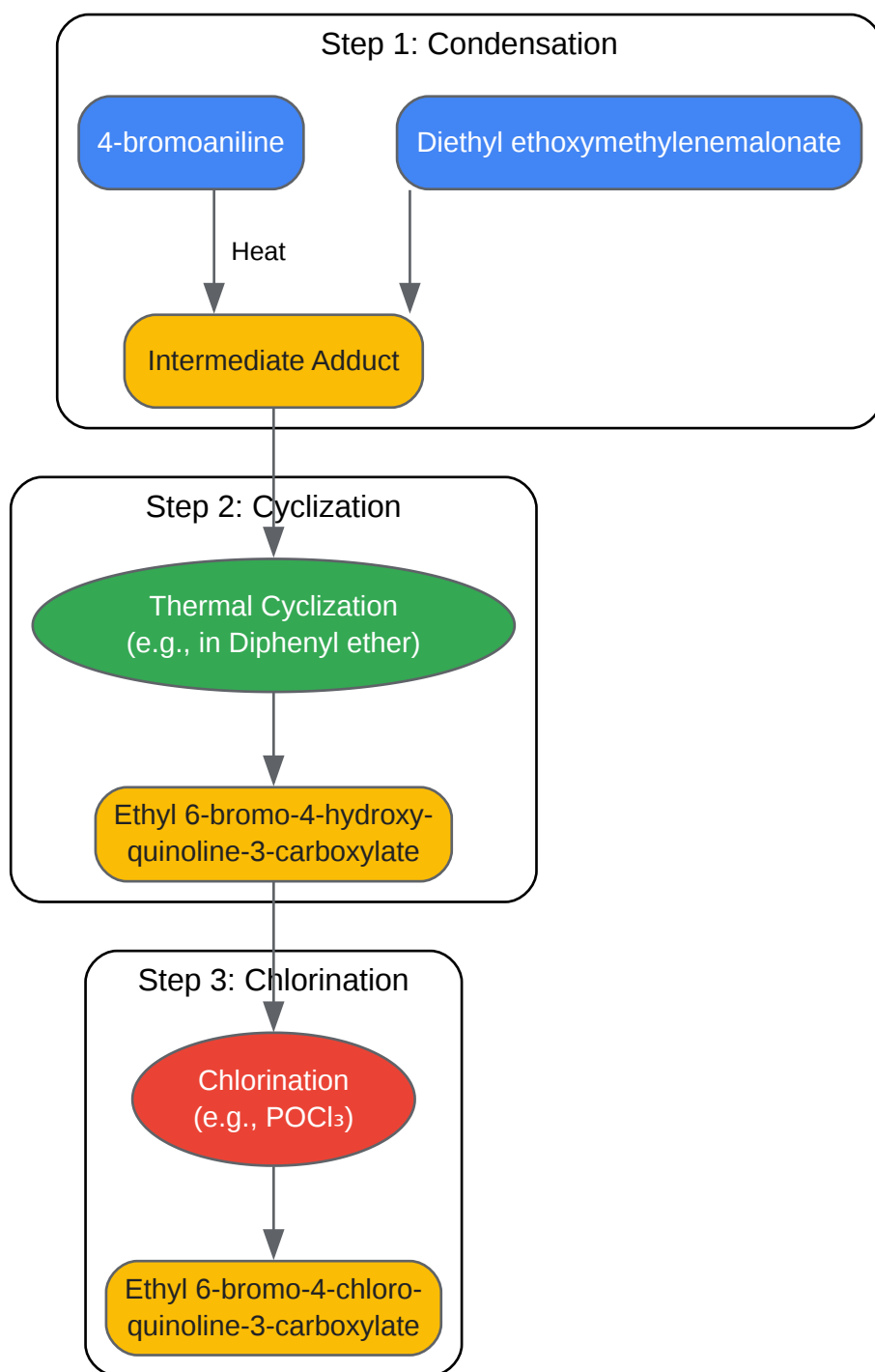
Technique	Data
¹ H NMR (CDCl ₃)	Signals corresponding to the ethyl group and aromatic protons on the quinoline ring.
Mass Spectrometry	Molecular ion peaks consistent with the calculated molecular weight.

Experimental Protocols

Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

A common synthetic route to **Ethyl 6-bromo-4-chloroquinoline-3-carboxylate** involves the cyclization and subsequent chlorination of a suitable precursor. The following protocol is a generalized procedure based on established methods for quinoline synthesis.

Experimental Workflow for Synthesis



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Caption: Synthetic pathway for **Ethyl 6-bromo-4-chloroquinoline-3-carboxylate**.

Materials:

- 4-bromoaniline
- Diethyl ethoxymethylenemalonate
- Diphenyl ether (or other high-boiling point solvent)
- Phosphorus oxychloride (POCl_3)
- Appropriate solvents for reaction and purification (e.g., ethanol, ethyl acetate, hexane)

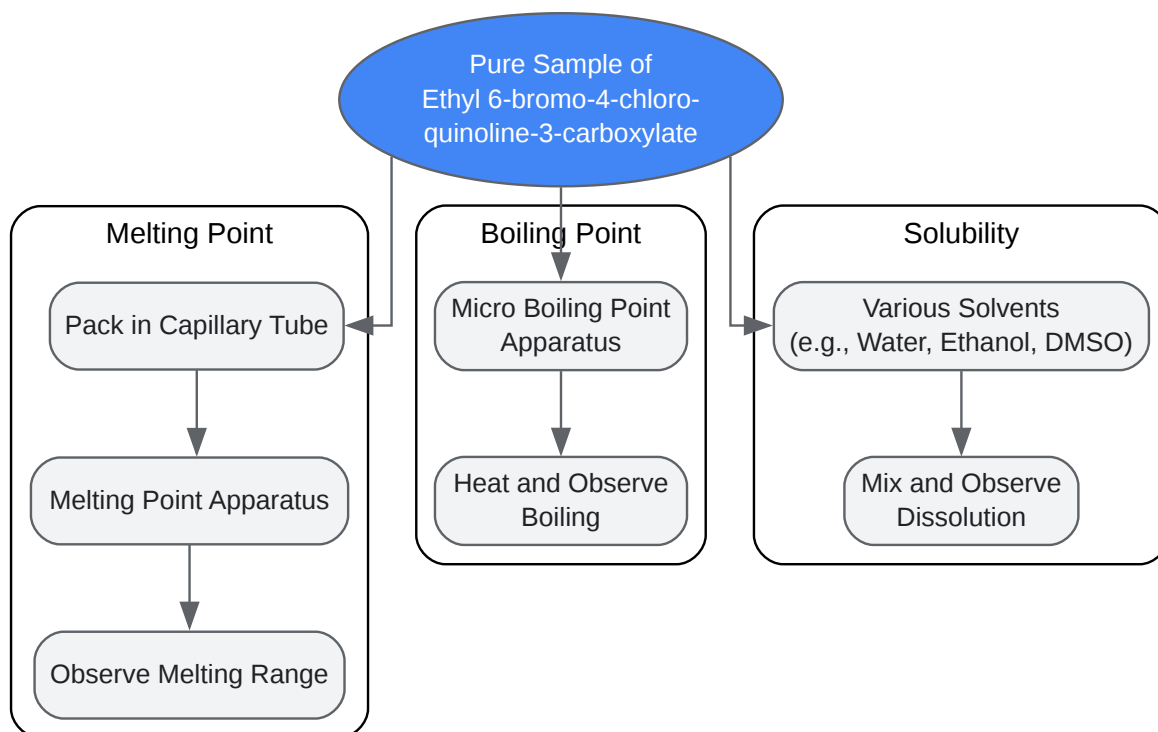
Procedure:

- **Condensation:** A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, to form the intermediate ethyl 3-((4-bromophenyl)amino)acrylate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Cyclization:** The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (around 250°C) to induce cyclization. This step yields Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. The product is typically isolated by precipitation upon cooling and dilution with a non-polar solvent like hexane, followed by filtration.
- **Chlorination:** The resulting 4-hydroxyquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl_3), often with gentle heating, to convert the hydroxyl group at the 4-position to a chloro group.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure **Ethyl 6-bromo-4-chloroquinoline-3-carboxylate**.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized compound.

Experimental Workflow for Physical Property Determination



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Caption: Workflow for determining key physical properties.

- **Melting Point:** A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.
- **Boiling Point:** Due to the high boiling point of quinoline derivatives, micro-boiling point determination methods are often preferred to minimize sample usage.
- **Solubility:** The solubility is determined by adding a small, weighed amount of the compound to a known volume of various solvents (e.g., water, ethanol, DMSO, chloroform) at a specific temperature and observing for dissolution.

Chemical Reactivity and Stability

The reactivity of **Ethyl 6-bromo-4-chloroquinoline-3-carboxylate** is primarily dictated by the functional groups present on the quinoline ring.

- **4-Chloro Group:** The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity is a key feature for the synthesis of diverse derivatives.
- **Ester Group:** The ethyl carboxylate group at the 3-position can undergo hydrolysis to the corresponding carboxylic acid or can be converted to amides.
- **Stability:** Halogenated quinolines are generally stable under normal laboratory conditions. However, they should be protected from strong acids, bases, and high temperatures to prevent degradation.

Potential Biological Activity and Signaling Pathways

While specific biological studies on **Ethyl 6-bromo-4-chloroquinoline-3-carboxylate** are limited in the public domain, the broader class of halogenated quinolines has demonstrated significant biological activities, particularly as antimicrobial and anticancer agents.[\[6\]](#)[\[7\]](#)

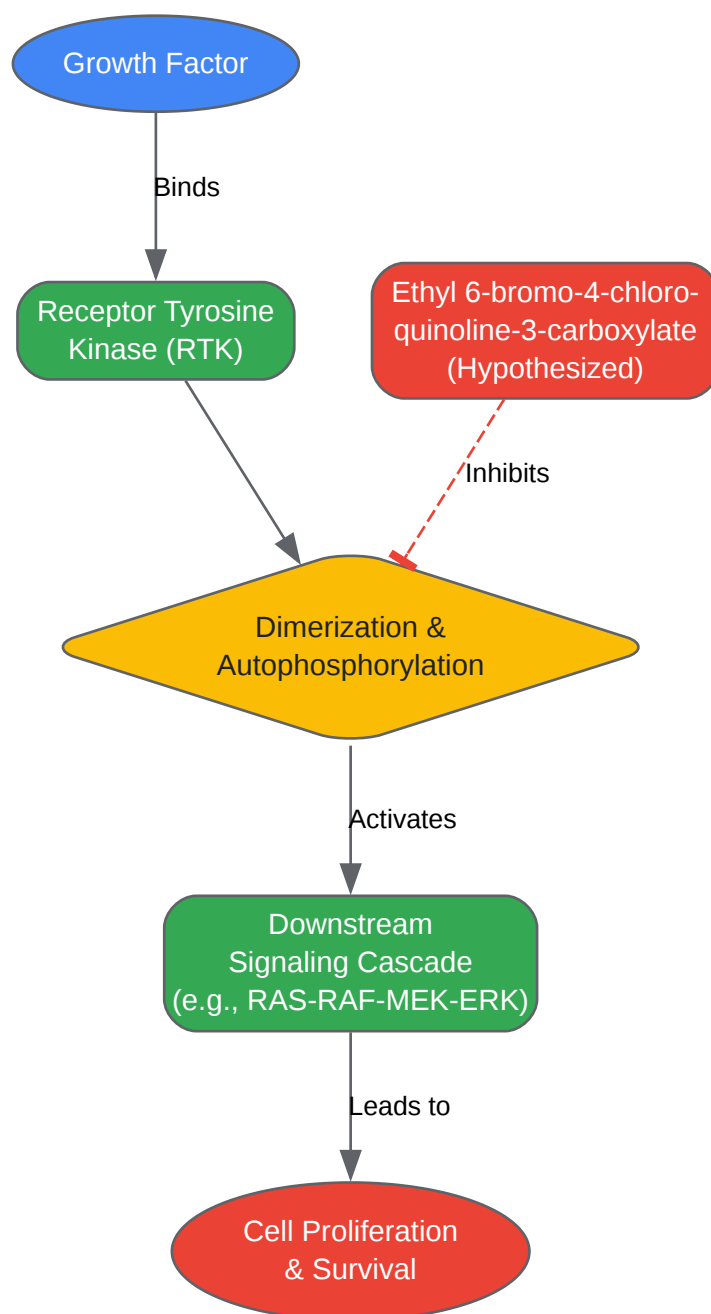
Antimicrobial Activity

Halogenated quinolines have been shown to be effective against a range of bacteria, including drug-resistant strains like MRSA and VRE.[\[6\]](#)[\[8\]](#) They are also known to eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[\[6\]](#)[\[8\]](#)[\[9\]](#) The proposed mechanism of action for some halogenated quinolines involves the chelation of metal ions essential for bacterial enzyme function or the disruption of bacterial cell membranes.[\[9\]](#)

Anticancer Activity

Many quinoline derivatives have been investigated for their potential as anticancer agents.[\[10\]](#) [\[11\]](#) One of the key mechanisms of action for some quinoline-based anticancer drugs is the inhibition of receptor tyrosine kinases (RTKs).[\[12\]](#) RTKs are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[\[12\]](#) By inhibiting these kinases, quinoline derivatives can disrupt cancer cell signaling and induce apoptosis.[\[12\]](#)

Hypothesized Signaling Pathway Inhibition



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Caption: Hypothesized inhibition of a generic RTK signaling pathway.[12]

This diagram illustrates a potential mechanism where a quinoline derivative, such as **Ethyl 6-bromo-4-chloroquinoline-3-carboxylate**, could inhibit the autophosphorylation of a receptor tyrosine kinase, thereby blocking downstream signaling and preventing cancer cell proliferation.[12] It is important to note that this is a generalized pathway, and the specific

molecular targets for this compound would need to be determined through dedicated biological assays.

Conclusion

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate is a valuable building block in medicinal chemistry with significant potential for the development of new therapeutic agents. Its rich chemistry allows for the synthesis of a wide array of derivatives, and the known biological activities of related compounds suggest promising avenues for future research, particularly in the areas of antimicrobial and anticancer drug discovery. Further investigation into the specific biological targets and mechanisms of action of this compound and its analogs is warranted to fully realize its therapeutic potential.

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